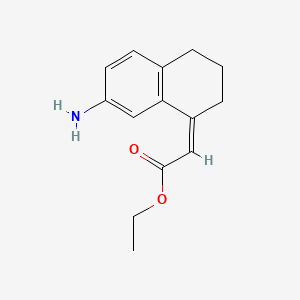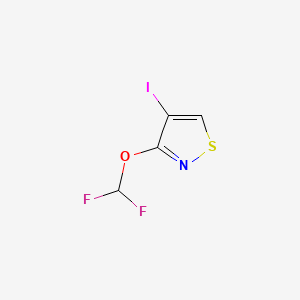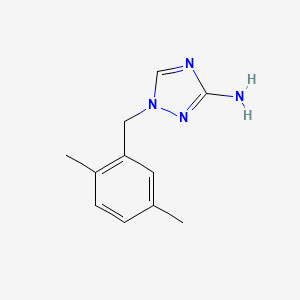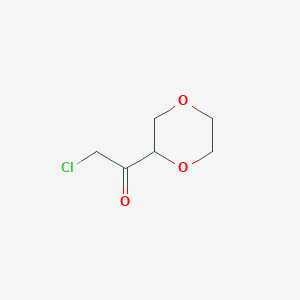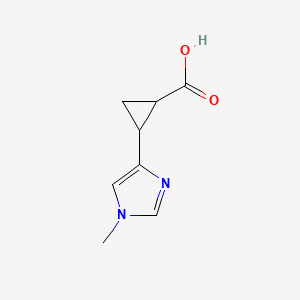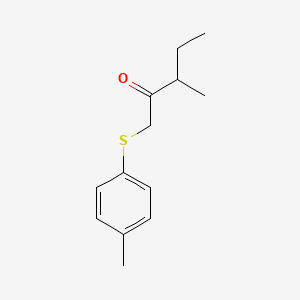
3-Methyl-1-(p-tolylthio)pentan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1-(p-tolylthio)pentan-2-one is an organic compound with the molecular formula C13H18OS and a molecular weight of 222.35 g/mol . This compound is characterized by the presence of a thioether group attached to a pentanone backbone, making it a unique structure in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(p-tolylthio)pentan-2-one typically involves the reaction of 3-methyl-2-pentanone with p-toluenethiol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures to optimize yield and purity. The reaction mixture is then purified using techniques such as distillation or chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-1-(p-tolylthio)pentan-2-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various alkyl halides or other electrophiles.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives.
Aplicaciones Científicas De Investigación
3-Methyl-1-(p-tolylthio)pentan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Methyl-1-(p-tolylthio)pentan-2-one involves its interaction with specific molecular targets. The thioether group can interact with various enzymes and proteins, potentially inhibiting or modifying their activity. The carbonyl group can also participate in hydrogen bonding and other interactions with biological molecules, influencing their function .
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-2-pentanone: An isomer with a similar structure but lacking the thioether group.
4-Methyl-2-pentanone: Another isomer with a different arrangement of the methyl group.
2-Pentanone: A simpler ketone without the methyl or thioether groups.
Uniqueness
3-Methyl-1-(p-tolylthio)pentan-2-one is unique due to the presence of both a thioether and a ketone group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a valuable compound in various fields of research and industry .
Propiedades
Fórmula molecular |
C13H18OS |
|---|---|
Peso molecular |
222.35 g/mol |
Nombre IUPAC |
3-methyl-1-(4-methylphenyl)sulfanylpentan-2-one |
InChI |
InChI=1S/C13H18OS/c1-4-11(3)13(14)9-15-12-7-5-10(2)6-8-12/h5-8,11H,4,9H2,1-3H3 |
Clave InChI |
RRBSPCNIXWPSLI-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(=O)CSC1=CC=C(C=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


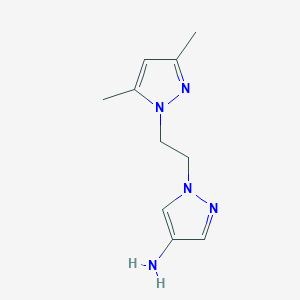
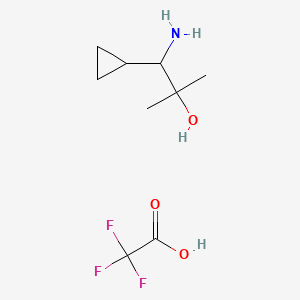
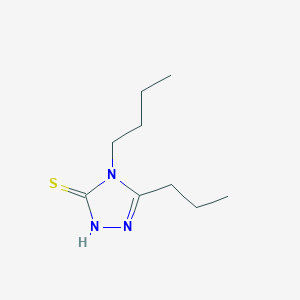


![(3S)-1-[(2,4,5-trimethylphenyl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B13633412.png)
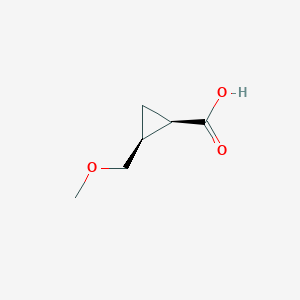
![(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3,4,5-trimethoxyphenyl)propanoic acid](/img/structure/B13633420.png)
![2-[2-(1H-1,2,3,4-tetrazol-1-yl)acetamido]propanoic acid](/img/structure/B13633425.png)
